Trihexadecyl(oxo)-lambda~5~-arsane
Description
Trihexadecyl(oxo)-lambda~5~-arsane is an organoarsenic(V) compound characterized by a pentavalent arsenic center (denoted as lambda~5~) bonded to three hexadecyl (C₁₆H₃₃) groups and an oxo (O) functional group. Its oxo group stabilizes the arsenic in the +5 oxidation state, which may reduce reactivity compared to lower oxidation states common in inorganic arsenic compounds. Despite its structural interest, direct experimental data on its synthesis, physicochemical properties, and applications are scarce in publicly available literature.
Properties
CAS No. |
53324-13-3 |
|---|---|
Molecular Formula |
C48H99AsO |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
1-dihexadecylarsorylhexadecane |
InChI |
InChI=1S/C48H99AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI Key |
SIHXDBRRNVPDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihexadecyl(oxo)-lambda~5~-arsane typically involves the reaction of hexadecyl derivatives with arsenic pentoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Trihexadecyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include higher oxidation state arsenic compounds, reduced arsenic species, and substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Trihexadecyl(oxo)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Trihexadecyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The oxo group and the arsenic core play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships: The hexadecyl chains in this compound likely reduce intermolecular interactions, making it a candidate for heat-resistant polymers. Analogous organolead-arsenic compounds () have been studied for semiconductor applications, but their toxicity limits utility .
- Toxicity Mitigation: The absence of labile arsenic-lead or arsenic-sulfur bonds in this compound may reduce genotoxicity compared to analogs like 89901-35-9 .
- Knowledge Gaps: No direct studies on the compound’s reactivity, degradation pathways, or ecotoxicological impacts are available. Further research is needed to validate inferred properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
